molecular formula C21H18N2O2S B3696104 (5Z)-5-[(1-benzyl-2-methylindol-3-yl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione

(5Z)-5-[(1-benzyl-2-methylindol-3-yl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione

Cat. No.: B3696104
M. Wt: 362.4 g/mol
InChI Key: INRKYBZBSQMOCP-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-[(1-benzyl-2-methylindol-3-yl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione is a complex organic compound that belongs to the class of thiazolidinediones. This compound is characterized by its unique structure, which includes an indole moiety and a thiazolidine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(1-benzyl-2-methylindol-3-yl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the indole derivative. The indole derivative is then reacted with a thiazolidine-2,4-dione derivative under specific conditions to form the final product. Common reagents used in these reactions include benzyl bromide, methyl iodide, and various catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(1-benzyl-2-methylindol-3-yl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(5Z)-5-[(1-benzyl-2-methylindol-3-yl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-[(1-benzyl-2-methylindol-3-yl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione used in the treatment of diabetes.

    Pioglitazone: A thiazolidinedione with similar therapeutic applications.

Uniqueness

(5Z)-5-[(1-benzyl-2-methylindol-3-yl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione is unique due to its specific structural features, such as the indole moiety and the benzyl group. These structural elements may confer distinct biological activities and chemical reactivity compared to other thiazolidinediones.

Properties

IUPAC Name

(5Z)-5-[(1-benzyl-2-methylindol-3-yl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c1-14-17(12-19-20(24)22(2)21(25)26-19)16-10-6-7-11-18(16)23(14)13-15-8-4-3-5-9-15/h3-12H,13H2,1-2H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRKYBZBSQMOCP-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C=C4C(=O)N(C(=O)S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)/C=C\4/C(=O)N(C(=O)S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5Z)-5-[(1-benzyl-2-methylindol-3-yl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione
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(5Z)-5-[(1-benzyl-2-methylindol-3-yl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione
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(5Z)-5-[(1-benzyl-2-methylindol-3-yl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione
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(5Z)-5-[(1-benzyl-2-methylindol-3-yl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione
Reactant of Route 5
(5Z)-5-[(1-benzyl-2-methylindol-3-yl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione
Reactant of Route 6
(5Z)-5-[(1-benzyl-2-methylindol-3-yl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione

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